4-Benzylamino-3-nitrocoumarin
CAS No.: 50527-29-2
Cat. No.: VC15732327
Molecular Formula: C16H12N2O4
Molecular Weight: 296.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50527-29-2 |
|---|---|
| Molecular Formula | C16H12N2O4 |
| Molecular Weight | 296.28 g/mol |
| IUPAC Name | 4-(benzylamino)-3-nitrochromen-2-one |
| Standard InChI | InChI=1S/C16H12N2O4/c19-16-15(18(20)21)14(12-8-4-5-9-13(12)22-16)17-10-11-6-2-1-3-7-11/h1-9,17H,10H2 |
| Standard InChI Key | DLBIJZSVHCCMOX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
Molecular Structure and Isomerism
The compound’s structure includes a coumarin scaffold (2H-chromen-2-one) with substituents at positions 3 and 4:
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Position 3: Nitro group (-NO₂), contributing to electron-withdrawing effects.
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Position 4: Benzylamino group (-NHCH₂C₆H₅), introducing steric bulk and hydrogen-bonding capacity .
The nitro group’s electron-withdrawing nature influences the coumarin’s π-conjugated system, altering its electronic properties and reactivity.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂N₂O₄ | |
| Molecular Weight | 296.28 g/mol | |
| IUPAC Name | 4-(Benzylamino)-3-nitrochromen-2-one | |
| SMILES | C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)N+[O-] | |
| InChIKey | DLBIJZSVHCCMOX-UHFFFAOYSA-N |
Synthesis and Spectral Characterization
Synthetic Routes
The synthesis of 4-benzylamino-3-nitrocoumarin typically involves nucleophilic aromatic substitution. A key precursor is 4-chloro-3-nitrocoumarin, which reacts with benzylamine derivatives under basic conditions .
Reaction Mechanism:
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Precursor Preparation: 4-Chloro-3-nitrocoumarin is synthesized via phosphorylation of 4-hydroxy-3-nitrocoumarin using POCl₃ in DMF .
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Amination: The chloride group in 4-chloro-3-nitrocoumarin is displaced by benzylamine in ethyl acetate, catalyzed by triethylamine (TEA) at reflux .
Example Reaction:
Spectral Data and Structural Validation
Spectral analysis confirms the compound’s structure:
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¹H NMR: Peaks for aromatic protons (δ 7.2–8.0 ppm), NH (δ 5.2 ppm), and methylene (-CH₂-) groups (δ 3.8 ppm) .
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¹³C NMR: Resonances at δ 168.5 ppm (C=O), δ 150.5 ppm (C-3), and δ 135.2 ppm (C-4) .
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IR: Strong absorption at 1681 cm⁻¹ (C=O stretch) and 1335 cm⁻¹ (NO₂ symmetric stretching) .
Pharmacological Profile
Antimicrobial Activity
4-Benzylamino-3-nitrocoumarin exhibits broad-spectrum antimicrobial effects, particularly against gastrointestinal pathogens. The nitro group undergoes reductive activation, generating reactive intermediates that disrupt microbial membranes or DNA .
Neuropharmacological Effects
Animal studies demonstrate anxiolytic-like activity in BALB/c mice. At doses of 25–100 mg/kg, the compound reduces anxiety in light/dark, open-field, and horizontal wire tests without sedation . The benzylamino group enhances blood-brain barrier penetration, enabling central nervous system effects .
Comparative Biological Activity
| Property | 4-Benzylamino-3-nitrocoumarin | Analogues (e.g., 4-Sec-Butylamino) |
|---|---|---|
| Anxiolytic Dose (mg/kg) | 50–100 | 25–50 |
| Antimicrobial Spectrum | Broad | Narrow |
| Sedative Effects | Minimal | None |
| Data Source: |
Mechanism of Action
Nitro Group Reactivity
The nitro group undergoes enzymatic reduction to nitroso or hydroxylamine intermediates, which:
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Generate free radicals, damaging microbial proteins and nucleic acids.
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Modulate neurotransmitter systems (e.g., GABAergic pathways) in anxiety models .
Benzylamino Substituent Interactions
The benzylamino group:
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Enhances lipophilicity, improving membrane permeability.
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Forms hydrogen bonds with target proteins, stabilizing binding .
Research Findings and Applications
Future Directions
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